molecular formula C12H15NO2S B103429 (4-Methoxyphenyl)-morpholin-4-ylmethanethione CAS No. 6392-01-4

(4-Methoxyphenyl)-morpholin-4-ylmethanethione

Cat. No.: B103429
CAS No.: 6392-01-4
M. Wt: 237.32 g/mol
InChI Key: KJJBWKVNOLDBAY-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl)-morpholin-4-ylmethanethione is an organic compound that features a morpholine ring substituted with a 4-methoxyphenyl group and a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl)-morpholin-4-ylmethanethione typically involves the reaction of 4-methoxyphenyl isothiocyanate with morpholine. The reaction is carried out under mild conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl)-morpholin-4-ylmethanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The methoxy group on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Methoxyphenyl)-morpholin-4-ylmethanethione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl)-morpholin-4-ylmethanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby blocking substrate access.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxyphenyl)methanol: A related compound with a methanol group instead of a morpholine ring.

    (4-Methoxyphenyl)isothiocyanate: The precursor used in the synthesis of (4-Methoxyphenyl)-morpholin-4-ylmethanethione.

    (4-Methoxyphenyl)boronic acid: Another compound with a similar phenyl ring structure but different functional groups.

Uniqueness

This compound is unique due to the presence of both a morpholine ring and a methanethione group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(4-methoxyphenyl)-morpholin-4-ylmethanethione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S/c1-14-11-4-2-10(3-5-11)12(16)13-6-8-15-9-7-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJBWKVNOLDBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=S)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30981151
Record name (4-Methoxyphenyl)(morpholin-4-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30981151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6392-01-4
Record name NSC58869
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58869
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (4-Methoxyphenyl)(morpholin-4-yl)methanethione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30981151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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